Sodium dihydrogen phosphate monohydrate

Catalog No.
S604218
CAS No.
10049-21-5
M.F
H4NaO5P
M. Wt
137.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium dihydrogen phosphate monohydrate

CAS Number

10049-21-5

Product Name

Sodium dihydrogen phosphate monohydrate

IUPAC Name

sodium;dihydrogen phosphate;hydrate

Molecular Formula

H4NaO5P

Molecular Weight

137.99 g/mol

InChI

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+1;;/p-1

InChI Key

BBMHARZCALWXSL-UHFFFAOYSA-M

SMILES

Array

Synonyms

Monobasic Sodium Phosphate Monohydrate; Monosodium Phosphate Monohydrate; Sodium Dihydrogen Phosphate Monohydrate

Canonical SMILES

O.OP(=O)(O)O.[Na]

Isomeric SMILES

O.OP(=O)(O)[O-].[Na+]

The exact mass of the compound Sodium dihydrogen phosphate monohydrate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydrate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium dihydrogen phosphate monohydrate (CAS 10049-21-5) is a high-purity, water-soluble inorganic salt fundamental to biopharmaceutical manufacturing, downstream chromatography, and active pharmaceutical ingredient (API) formulation. Functioning as a critical pH buffer component—typically buffering natively in the pH 4.1–4.5 range, or up to pH 6.8–7.4 when paired with dibasic sodium phosphate—it offers a precise stoichiometric molecular weight of 137.99 g/mol. Its high aqueous solubility (approximately 850 g/L at 20 °C) and predictable hydration state make it a cornerstone excipient for liquid parenterals, oral solutions, and protein purification workflows where exact ionic strength and pH control are non-negotiable .

Substituting the monohydrate form with its anhydrous (CAS 7558-80-7) or dihydrate (CAS 13472-35-0) counterparts introduces severe risks in cGMP manufacturing and analytical workflows. The anhydrous form is highly hygroscopic, absorbing atmospheric moisture unpredictably during storage and handling. This variable water weight directly skews gravimetric measurements, leading to incorrect molarities and out-of-specification buffer pH. Conversely, the dihydrate form is prone to efflorescence and thermal degradation at lower temperatures (losing water at 40–60 °C), which complicates drying and milling processes. The monohydrate strikes the optimal balance, providing a stable, non-efflorescent crystal structure up to 100 °C while resisting the rapid, unpredictable moisture uptake characteristic of the anhydrous salt [1].

Thermal Stability and Efflorescence Resistance vs. Dihydrate

Thermal analysis demonstrates that sodium dihydrogen phosphate monohydrate maintains its structural water up to 100 °C, whereas the dihydrate form begins to lose water and decompose at significantly lower temperatures (40–60 °C). This 40 °C difference in dehydration onset means the monohydrate can withstand standard pharmaceutical drying, milling, and warm-mixing processes without altering its stoichiometric mass or caking [1].

Evidence DimensionDehydration onset temperature
Target Compound Data100 °C (Monohydrate)
Comparator Or Baseline40–60 °C (Dihydrate)
Quantified Difference40–60 °C higher thermal stability margin
ConditionsThermogravimetric analysis / standard heating

Prevents stoichiometry shifts and caking during moderate-temperature manufacturing processes, ensuring batch-to-batch consistency.

Gravimetric Precision via Hydration Stability vs. Anhydrous

The anhydrous form of sodium dihydrogen phosphate is highly hygroscopic, leading to rapid and variable moisture weight gain upon exposure to ambient air. In contrast, the monohydrate represents a stable hydration state that exhibits significantly lower deliquescence under standard laboratory conditions. This predictable molecular weight (137.99 g/mol) allows for exact molar dosing during buffer preparation without the need for strict inert-atmosphere handling [1].

Evidence DimensionMoisture absorption / Weighing stability
Target Compound DataStable stoichiometric hydrate (low ambient moisture uptake)
Comparator Or BaselineAnhydrous form (highly hygroscopic, variable weight gain)
Quantified DifferenceElimination of unpredictable moisture-driven mass variance
ConditionsAmbient storage and handling

Guarantees exact molarity and pH in critical biopharmaceutical buffer preparations by eliminating weighing errors caused by atmospheric moisture.

High-Capacity Aqueous Solubility for Concentrated Formulations

Sodium dihydrogen phosphate monohydrate exhibits exceptional aqueous solubility, reaching approximately 850 g/L at 20 °C. This high solubility threshold allows manufacturers to prepare ultra-concentrated stock solutions and high-ionic-strength buffers for downstream chromatography or compact liquid formulations without the risk of low-temperature precipitation .

Evidence DimensionMaximum aqueous solubility
Target Compound Data~850 g/L
Comparator Or BaselineStandard buffering baselines
Quantified DifferenceEnables >5M concentrated stock solutions
ConditionsAqueous solution at 20 °C

Reduces the required volume for buffer stock solutions, optimizing storage and fluid handling in large-scale biomanufacturing.

cGMP Biopharmaceutical Buffer Preparation

Due to its stable hydration state and precise gravimetric reliability, the monohydrate is the preferred choice for formulating critical pH 6.8–7.4 phosphate-buffered saline (PBS) and downstream chromatography elution buffers, avoiding the molarity errors associated with the highly hygroscopic anhydrous form [1].

Solid-State Pharmaceutical Blending

With a dehydration onset of 100 °C, the monohydrate can be safely utilized in solid dosage forms that undergo warm granulation or drying steps, outperforming the dihydrate form which degrades and loses water at 60 °C [2].

Liquid Parenteral and Ophthalmic Formulations

Its high aqueous solubility (850 g/L) and predictable purity profile make it ideal for concentrated liquid APIs and ophthalmic drops where exact pH control (buffering around 4.1–4.5 natively) is required for drug stability and patient comfort .

Physical Description

White odorless solid; Slightly deliquescent; [Merck Index] White hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

137.96940450 Da

Monoisotopic Mass

137.96940450 Da

Heavy Atom Count

7

UNII

593YOG76RN

Related CAS

60593-58-0
60593-59-1
15819-50-8
10140-65-5
10361-89-4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 10 of 46 companies with hazard statement code(s):;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10049-21-5

Wikipedia

Monohydratemonobasicsodium phosphate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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